cis-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name cis-2-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid reflects its structural complexity. The parent cyclohexane ring is substituted at positions 1 and 2: a carboxylic acid group (-COOH) at position 1 and a 2-(3-fluorophenyl)-2-oxoethyl moiety at position 2. The cis designation indicates that both substituents occupy the same face of the cyclohexane ring, as confirmed by stereochemical analysis.
The numbering begins at the carboxylic acid group, with the cyclohexane carbon bearing this group designated as C1. The 2-oxoethyl chain at C2 consists of a ketone group (-CO-) linked to a 3-fluorophenyl ring. The fluorine atom on the phenyl ring is para to the ketone attachment point, as per IUPAC substitution rules. Stereochemical assignments rely on X-ray diffraction data and nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) spectroscopy, which confirm the spatial proximity of the substituents.
Comparative Analysis of Cyclohexane Carboxylic Acid Derivatives
Cyclohexane carboxylic acid derivatives exhibit diverse physicochemical properties depending on substituent electronic and steric effects. A comparison of This compound with related compounds reveals key trends:
The 3-fluorophenyl group enhances electronegativity, reducing solubility in polar solvents compared to non-fluorinated analogs. The ketone moiety increases dipole moment, favoring crystalline packing and higher melting points. In contrast, nitrile-substituted derivatives exhibit lower melting points due to reduced hydrogen-bonding capacity. Steric effects from the cis configuration further influence solubility; axial substituents in chair conformations create steric hindrance, lowering aqueous solubility compared to trans isomers.
X-ray Crystallographic Studies of Fluorophenyl-Substituted Cyclohexanes
X-ray crystallography of This compound reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 11.3688 Å, b = 8.7802 Å, c = 12.7989 Å, and β = 93.436°. The cyclohexane ring adopts a chair conformation , with the carboxylic acid and 2-oxoethyl groups occupying equatorial positions to minimize 1,3-diaxial strain.
Key intermolecular interactions include:
- O–H⋯O hydrogen bonds between carboxylic acid groups (2.68 Å).
- C–F⋯π interactions (3.12 Å) involving the fluorophenyl ring and adjacent ketone groups.
The fluorine atom’s electronegativity polarizes the C–F bond (bond length: 1.35 Å), creating a dipole that stabilizes crystal packing through weak F⋯H–C contacts. Comparative analysis with trans-4-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid shows that heavier halogens (e.g., iodine) increase unit cell volume due to larger atomic radii, but reduce packing efficiency.
Conformational Dynamics in Solution Phase
In solution, This compound exhibits dynamic equilibria between chair and twist-boat conformers. Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide (DMSO-d₆) reveal:
- ¹H NMR : Coupling constants (J = 10.2 Hz) between H1 and H2 confirm axial-equatorial relationships, consistent with a chair conformation.
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 206.5 ppm, deshielded due to electron-withdrawing effects of the fluorine atom.
Variable-temperature NMR shows restricted rotation about the C2–C(ketone) bond, with an energy barrier of 12.3 kcal/mol, attributed to steric hindrance between the fluorophenyl group and cyclohexane ring. Density functional theory (DFT) calculations (B3LYP/6-31G*) corroborate that the cis configuration stabilizes the chair conformation by 3.8 kcal/mol compared to the boat form. Solvent effects further modulate conformational preferences: polar solvents (e.g., water) stabilize chair conformers via hydrogen bonding, while nonpolar solvents (e.g., cyclohexane) favor twist-boat forms due to reduced dielectric screening.
Properties
IUPAC Name |
(1R,2R)-2-[2-(3-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQMYZIHQYRFEN-ZWNOBZJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(=O)C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641379 | |
| Record name | (1R,2R)-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-42-8 | |
| Record name | (1R,2R)-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Starting Materials
- 3-Fluorobenzaldehyde or 3-fluorophenylacetone derivatives serve as the fluorophenyl source.
- Cyclohexanone or substituted cyclohexane derivatives provide the cyclohexane ring framework.
General Synthetic Strategy
The synthesis typically proceeds via:
Aldol Condensation or Claisen-Schmidt Reaction:
Condensation of cyclohexanone with 3-fluorobenzaldehyde under basic conditions (e.g., sodium hydroxide or potassium hydroxide) to form an α,β-unsaturated ketone intermediate.Stereoselective Cyclization or Hydrogenation:
The intermediate undergoes stereoselective hydrogenation or cyclization to establish the cis configuration on the cyclohexane ring. This step may involve chiral catalysts or auxiliaries to enforce stereochemical control.Oxidation or Functional Group Transformation:
Subsequent oxidation or functional group modifications yield the carboxylic acid functionality at the 1-position of the cyclohexane ring.
Alternative Synthetic Approaches
Friedel-Crafts Acylation:
Reaction of 3-fluorophenylacetone with cyclohexane carboxylic acid derivatives in the presence of Lewis acid catalysts (e.g., BF₃·Et₂O) to form the ketone intermediate, followed by stereoselective cyclization.Suzuki-Miyaura Coupling:
If pre-functionalized cyclohexane derivatives are available, the fluorophenyl group can be introduced via palladium-catalyzed cross-coupling reactions.
Stereochemical Control and Purification
Stereochemical Control
- Use of chiral auxiliaries or enzyme-catalyzed asymmetric reactions (e.g., asymmetric reductive amination) to favor the cis isomer.
- Optimization of reaction conditions such as temperature, solvent polarity, and catalyst choice to minimize epimerization and maximize cis selectivity.
Purification Techniques
High-Performance Liquid Chromatography (HPLC):
Critical for isolating the cis isomer with purity ≥98%.Recrystallization:
Employed to enhance purity and remove minor stereoisomeric impurities.Chromatography:
Silica gel or reverse-phase chromatography may be used depending on the polarity and solubility of intermediates and final products.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Aldol Condensation | Cyclohexanone + 3-fluorobenzaldehyde, NaOH, EtOH, 50–70 °C | Formation of α,β-unsaturated ketone intermediate; moderate to good yield (60–80%) |
| Stereoselective Hydrogenation | Pd/C or chiral catalyst, H₂ atmosphere, room temp to 40 °C | Reduction to cis ketone intermediate; high stereoselectivity (>90% cis) |
| Oxidation to Carboxylic Acid | KMnO₄ or CrO₃, acidic aqueous medium, 0–25 °C | Conversion of side chain to carboxylic acid; yield 70–85% |
| Purification | Recrystallization, HPLC | Final product purity >98%, isolated yield 60–75% |
Advanced Preparation Techniques
Enzyme-Catalyzed Asymmetric Reductive Amination
Recent advances include enzyme-catalyzed asymmetric reductive amination to achieve high stereoselectivity in cyclohexanone derivatives, which can be adapted for this compound's synthesis to improve yield and stereochemical purity.
Continuous Flow Synthesis
Industrial-scale preparation may utilize continuous flow reactors to optimize reaction parameters, reduce reaction times, and improve reproducibility and safety, especially for steps involving hazardous reagents or sensitive intermediates.
Research Findings and Optimization Insights
- Temperature and Base Strength: Elevated temperatures and strong bases favor aldol condensation but may increase side reactions; careful control is necessary.
- Catalyst Selection: Chiral catalysts or auxiliaries significantly improve cis selectivity.
- Solvent Effects: Polar protic solvents (e.g., ethanol) facilitate condensation, while nonpolar solvents may be preferred for hydrogenation steps.
- Purification Impact: High purity is essential for biological activity; thus, multi-step purification is often required.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Aldol Condensation + Hydrogenation | Straightforward, uses common reagents | Good yields, scalable | Requires stereochemical control |
| Friedel-Crafts Acylation + Cyclization | Direct ketone formation | Efficient for ketone intermediates | Lewis acid sensitivity, side reactions |
| Enzyme-Catalyzed Asymmetric Reductive Amination | High stereoselectivity | Excellent cis selectivity | Requires enzyme availability |
| Suzuki-Miyaura Coupling | Late-stage fluorophenyl introduction | Flexibility in substituent variation | Requires pre-functionalized substrates |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products
Scientific Research Applications
Chemistry
In chemistry, cis-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorophenyl group can enhance binding affinity and specificity towards certain proteins, making it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structural features may contribute to anti-inflammatory, analgesic, or anticancer activities, although further research is needed to fully understand its pharmacological profile.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which cis-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Fluorine’s high electronegativity improves metabolic stability and hydrogen-bonding capacity [1], [10]. Electron-Donating Groups (CH₃): Increase lipophilicity and may reduce solubility in aqueous environments. The 3-methyl analog () is 8% more lipophilic than the 3-fluoro derivative (clogP ~2.5 vs. ~2.3) [1].
- Solubility and Lipophilicity: The nitro-substituted analog (4-NO₂) has the highest polarity (logP ~1.8) due to its nitro group, while the bromo analog (4-Br) is the most lipophilic (logP ~3.2) [4], [6].
Biological Activity
cis-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS No. 736136-42-8) is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 264.30 g/mol. The compound features a cyclohexane ring substituted with a carboxylic acid group and a 3-fluorophenyl moiety, which may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit various enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) and murine double minute 2 (MDM2) proteins .
- Antioxidant Properties : The compound may exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. This is often assessed using assays like the DPPH radical scavenging assay .
Anticancer Activity
Research indicates that compounds similar to this compound possess significant anticancer properties. In vitro studies have demonstrated that such compounds can effectively inhibit the growth of various cancer cell lines, including breast and colon cancer cells. For instance, compounds in the same class have shown IC50 values ranging from 0.15 to 0.24 μM against specific cancer cell lines .
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored. It is hypothesized that the presence of the carboxylic acid group enhances membrane permeability, leading to increased efficacy against bacterial cells. The lipophilicity and pKa values are critical parameters influencing its bactericidal properties .
Case Studies
- In Vitro Studies : A study evaluating the antiproliferative effects of related compounds demonstrated significant inhibition in tumor growth in xenograft models. For example, one compound showed a dose-dependent inhibition with an IC50 value of 70 nM in colon cancer cells .
- Mechanistic Insights : Another investigation into the pharmacodynamics revealed that oral administration of related compounds led to upregulation of p53 and other tumor suppressor proteins, indicating a potential pathway through which these compounds exert their anticancer effects .
Data Tables
| Compound | IC50 (μM) | Target | Cell Line |
|---|---|---|---|
| Compound A | 0.15 | MDM2 | SJSA-1 |
| Compound B | 0.24 | HDAC | HCT116 |
| Compound C | 0.22 | Unknown | MCF7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
